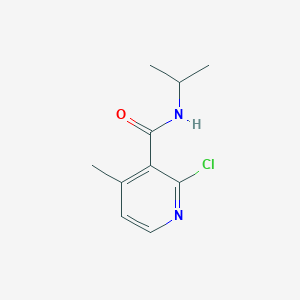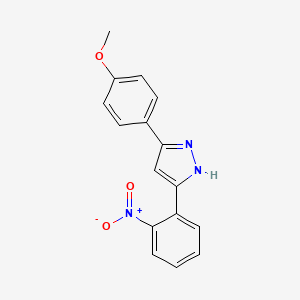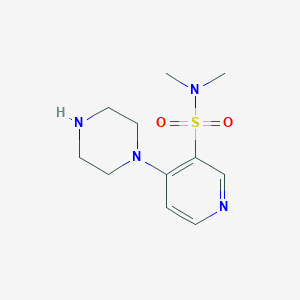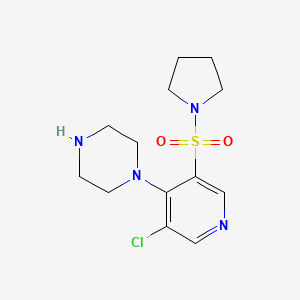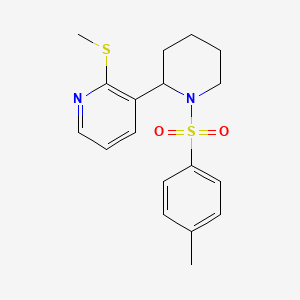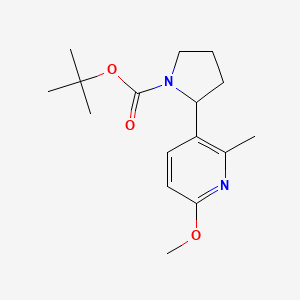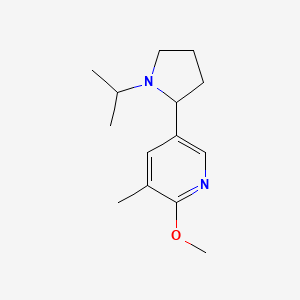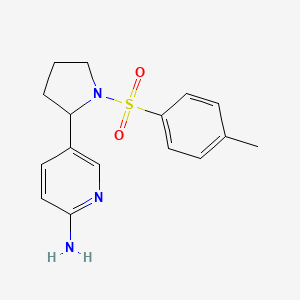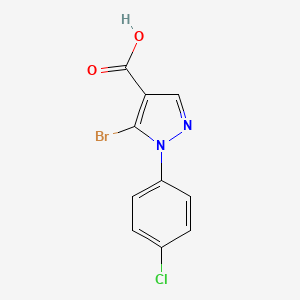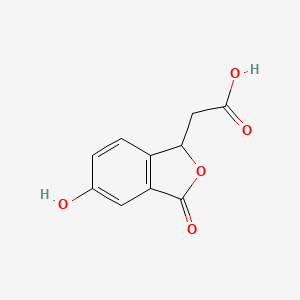
1-(6-(Trifluoromethyl)pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-(Trifluoromethyl)pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid is a compound that features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a pyrazole ring with a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(Trifluoromethyl)pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the trifluoromethyl group. The pyrazole ring is then synthesized and attached to the pyrimidine ring. Finally, the carboxylic acid group is introduced. The reaction conditions often involve the use of reagents such as ethyl trifluoroacetoacetate, various catalysts, and solvents like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also involve purification steps such as crystallization and chromatography to ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
1-(6-(Trifluoromethyl)pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the rings.
Substitution: The trifluoromethyl group or other substituents can be replaced with different groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Wissenschaftliche Forschungsanwendungen
1-(6-(Trifluoromethyl)pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and biological activity.
Agriculture: It is explored for its antifungal and insecticidal properties, making it a potential candidate for developing new pesticides.
Materials Science: The compound’s unique electronic properties make it of interest for developing new materials with specific functionalities.
Wirkmechanismus
The mechanism of action of 1-(6-(Trifluoromethyl)pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The trifluoromethyl group can enhance the compound’s binding affinity and stability, making it more effective in its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Trifluoromethyl)pyrimidine derivatives: These compounds share the trifluoromethyl-pyrimidine core but differ in their additional functional groups.
Pyrazole-3-carboxylic acid derivatives: These compounds have a similar pyrazole-carboxylic acid structure but may lack the trifluoromethyl group.
Uniqueness
1-(6-(Trifluoromethyl)pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid is unique due to the combination of the trifluoromethyl-pyrimidine and pyrazole-carboxylic acid moieties. This unique structure imparts specific electronic and steric properties, making it distinct from other similar compounds .
Eigenschaften
Molekularformel |
C9H5F3N4O2 |
|---|---|
Molekulargewicht |
258.16 g/mol |
IUPAC-Name |
1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C9H5F3N4O2/c10-9(11,12)6-3-7(14-4-13-6)16-2-1-5(15-16)8(17)18/h1-4H,(H,17,18) |
InChI-Schlüssel |
JQXKWEKWCHBFPY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(N=C1C(=O)O)C2=NC=NC(=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



